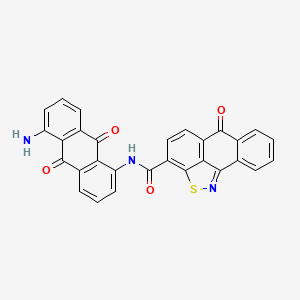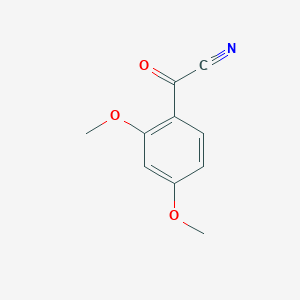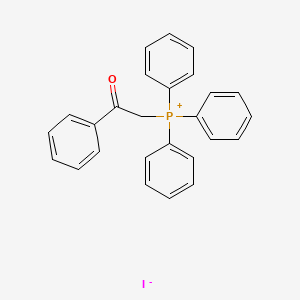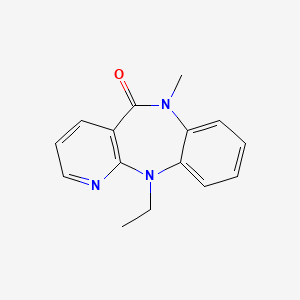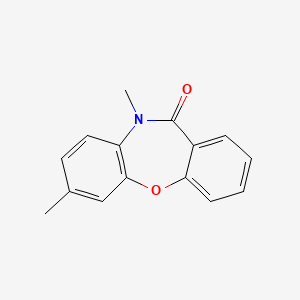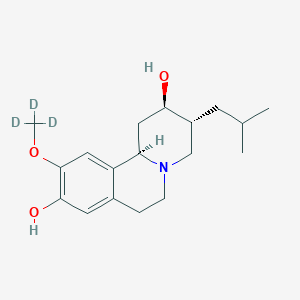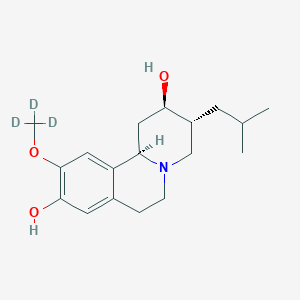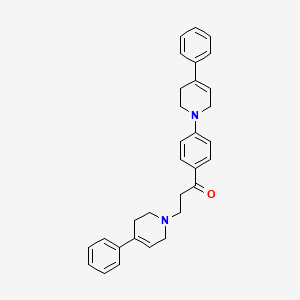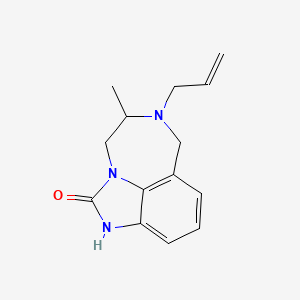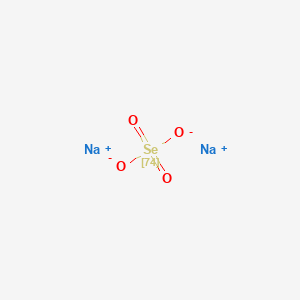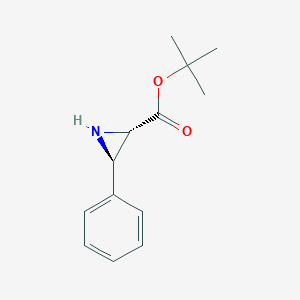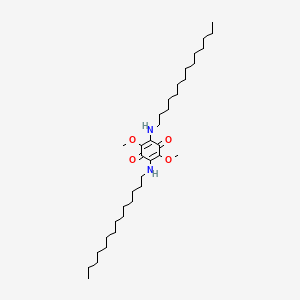
2,5-Dimethoxy-3,6-bis(tetradecylamino)benzo-1,4-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-3,6-bis(tetradecylamino)benzo-1,4-quinone: is a synthetic organic compound with the molecular formula C36H66N2O4 and a molecular weight of 590.92 g/mol This compound is characterized by its unique structure, which includes two methoxy groups and two tetradecylamino groups attached to a benzoquinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-3,6-bis(tetradecylamino)benzo-1,4-quinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzoquinone core, which is then functionalized with methoxy groups.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,5-Dimethoxy-3,6-bis(tetradecylamino)benzo-1,4-quinone can undergo oxidation reactions, where the quinone core is further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone core to hydroquinone derivatives, which may exhibit different chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Higher oxidation state quinones.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can act as a catalyst in organic reactions, facilitating various chemical transformations.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biology:
Biochemical Studies: The compound is used to study redox reactions and electron transfer processes in biological systems.
Drug Development: It serves as a lead compound for the development of new pharmaceuticals with potential therapeutic applications.
Medicine:
Antioxidant Research: The compound’s redox properties make it a candidate for studying antioxidant mechanisms and developing antioxidant therapies.
Cancer Research: It is investigated for its potential anticancer properties due to its ability to modulate cellular redox states.
Industry:
Dye and Pigment Production: The compound is used in the synthesis of dyes and pigments with specific color properties.
Polymer Chemistry: It is incorporated into polymers to enhance their stability and performance.
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxy-3,6-bis(tetradecylamino)benzo-1,4-quinone involves its redox properties. The compound can undergo reversible oxidation and reduction, allowing it to participate in electron transfer processes. This redox cycling can generate reactive oxygen species (ROS), which can modulate various cellular pathways. The molecular targets include enzymes involved in redox regulation and signaling pathways that control cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dimethoxy-3,6-bis(decylamino)benzo-1,4-quinone
- 2,5-Dimethoxy-3,6-bis(octylamino)benzo-1,4-quinone
- 2,5-Dimethoxy-3,6-bis(hexylamino)benzo-1,4-quinone
Comparison:
- Chain Length: The primary difference lies in the length of the alkyl chain attached to the amino groups. Longer chains, like tetradecyl, can influence the compound’s solubility and interaction with biological membranes.
- Chemical Properties: The presence of different alkyl chains can affect the compound’s reactivity and stability.
- Applications: While all these compounds share similar redox properties, their specific applications may vary based on their chemical and physical properties .
Eigenschaften
CAS-Nummer |
28293-21-2 |
|---|---|
Molekularformel |
C36H66N2O4 |
Molekulargewicht |
590.9 g/mol |
IUPAC-Name |
2,5-dimethoxy-3,6-bis(tetradecylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C36H66N2O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-37-31-33(39)36(42-4)32(34(40)35(31)41-3)38-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h37-38H,5-30H2,1-4H3 |
InChI-Schlüssel |
YOXAYLVVIUYINW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCNC1=C(C(=O)C(=C(C1=O)OC)NCCCCCCCCCCCCCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


